(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide
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Overview
Description
(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable thiol with an amine in the presence of an oxidizing agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other biomedical applications .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising compound for the development of new pharmaceuticals .
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in material science, including the development of new polymers and other functional materials .
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide include other heterocyclic compounds containing sulfur and nitrogen atoms, such as thiadiazines and thiophenes .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide, commonly referred to as a tetrahydrothiophene derivative, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydrothiophene ring with an amino group and a methyl group, alongside a sulfur dioxide moiety that enhances its reactivity and biological profile.
The molecular formula of this compound is C5H11N O2S, with a molecular weight of approximately 171.65 g/mol. The presence of functional groups such as the amino and the sulfonyl groups contributes to its chemical reactivity, making it a versatile candidate for various biological applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant agent, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Pharmacological Applications : Its structural similarities with other biologically active compounds indicate potential applications in drug development, particularly in treating metabolic disorders and infections.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in conditions like diabetes or obesity.
- Receptor Modulation : It may interact with various receptors in the body, influencing physiological responses and potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antioxidant Properties : A study demonstrated that this compound exhibited significant antioxidant activity in vitro. It was found to scavenge free radicals effectively, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.
- Antimicrobial Activity Evaluation : In another research project, this compound was tested against various bacterial strains. Results indicated notable inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C5H11N O2S | Tetrahydrothiophene structure with amino and sulfonyl groups | Antioxidant and antimicrobial |
(3R,4S)-3-amino-4-methylhexanoic acid | C7H15N O2 | Contains a hexanoic acid backbone | Neuroprotective properties |
Ethanimidamide,N-[(4-aminophenyl)sulfonyl] | C9H10N2O2S | Aromatic sulfonamide structure | Antibacterial activity |
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
(3S,4R)-4-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI Key |
YYGNWYCWJLWHCR-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CS(=O)(=O)C[C@H]1N |
Canonical SMILES |
CC1CS(=O)(=O)CC1N |
Origin of Product |
United States |
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